molecular formula C10H10BrN3O2 B11842945 Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B11842945
M. Wt: 284.11 g/mol
InChI Key: RYWRWDASDNQIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a brominated heterocyclic building block designed for advanced research and development in medicinal chemistry. Its structure incorporates a pyrazolo[4,3-b]pyridine core, a privileged scaffold in drug discovery known for its resemblance to purine bases, which allows it to interact with a variety of enzymatic targets . The bromine atom at the 6-position and the ester group at the 3-position serve as excellent handles for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitution, making it a versatile intermediate for creating diverse compound libraries for structure-activity relationship (SAR) studies . Pyrazolo[4,3-b]pyridine derivatives have demonstrated substantial pharmacological activities in scientific literature, including serving as kinase inhibitors , and exhibiting potential anticancer , antiviral , and anti-inflammatory properties . The specific methylation on the pyrazole nitrogen (N1) in this compound ensures regiochemical definition, which is critical for consistent biological evaluation and patent positioning. This product is intended for use as a key synthetic intermediate in the discovery of new therapeutic agents and is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3

InChI Key

RYWRWDASDNQIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1N=CC(=C2)Br)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Maintaining the reaction between -5°C and 0°C minimizes side reactions.

  • Stoichiometry : A 1:1–1:2 molar ratio of pyrazolopyridine to NaNO₂ ensures complete bromination.

  • Acid concentration : Dilute H₂SO₄ (10–20% v/v) is preferred for its stability and minimal side-product formation.

This step achieves yields exceeding 90%, with the bromine atom selectively introduced at the 6th position due to the electron-deficient nature of the pyridine ring.

Methylation at the 1st Position

Methylation of the pyrazole nitrogen (1st position) is typically accomplished using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution:

Pyrazolopyridine+CH3INaH, DMF1-Methyl derivative\text{Pyrazolopyridine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl derivative}

Key Considerations

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reaction efficiency.

  • Reaction time : 12–24 hours at room temperature ensures complete methylation without over-alkylation.

Esterification at the 3rd Position

The ethyl ester group at the 3rd position is introduced early in the synthesis, often during the cyclization step. Ethyl 3-oxobutanoate serves as both a cyclization partner and ester source. Post-synthetic esterification is rarely required unless modifying existing intermediates.

Integrated Synthetic Pathway

Combining these steps, the full synthesis can be summarized as follows:

StepReactionReagents/ConditionsYield
1Cyclization3-Aminopyrazole, methyl acetoacetate, K₂CO₃, EtOH, reflux85–92%
2BrominationNaNO₂, H₂SO₄ (10%), -5°C to 0°C>90%
3MethylationCH₃I, NaH, DMF, rt, 24h78–85%

Challenges and Troubleshooting

Regioselectivity in Bromination

Competing bromination at the 4th or 5th positions can occur if reaction temperatures exceed 0°C. Precise temperature control and slow addition of NaNO₂ mitigate this issue.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) is required to separate regioisomers or unreacted starting materials .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6-Bromine

The bromine atom at position 6 undergoes substitution with nucleophiles under optimized conditions:

NucleophileConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12 h6-Methoxy derivative85%
PiperidineEtOH, reflux, 6 h6-Piperidinyl analogue78%
Potassium cyanideDMSO, CuI catalyst, 100°C6-Cyano product62%

Mechanistic Notes :

  • The electron-withdrawing pyridine nitrogen enhances electrophilicity at C6, facilitating SNAr reactions.

  • Steric hindrance from the 1-methyl group minimally impacts reactivity due to the planar aromatic system .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling biaryl synthesis:

Reaction TypeConditionsProductCatalyst UsedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C6-Aryl derivativesPd(0)70-90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Toluene, 110°C6-Amino-substituted analoguesPd(0)65%

Key Findings :

  • Suzuki coupling with aryl boronic acids proceeds efficiently, forming C–C bonds for kinase inhibitor synthesis .

  • The ester group remains intact under these conditions, confirming its stability.

Ester Functionalization

The ethyl carboxylate group undergoes hydrolysis and transesterification:

ReactionConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 24 h6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid92%
TransesterificationMeOH, H₂SO₄, 60°C, 8 hMethyl ester analogue88%

Applications :

  • Hydrolysis to the carboxylic acid enables further derivatization via amide bond formation .

  • The ethyl-to-methyl ester conversion demonstrates compatibility with strong acids.

Ring-Specific Reactions

The fused pyrazolo-pyridine system participates in unique transformations:

  • Oxidation : Treatment with mCPBA oxidizes the pyridine ring, forming an N-oxide derivative (unpublished data cited in ).

  • Reduction : Hydrogenation over Pd/C selectively reduces the pyridine ring to a tetrahydropyridine, altering conformational flexibility .

Mechanistic Insights from Analogues

Studies on structurally related compounds reveal:

  • Acetyl Migration : Nucleophilic attack at the azo-group (e.g., by DABCO) triggers acetyl migration in intermediates, suggesting similar rearrangements are possible in substituted derivatives .

  • Base Sensitivity : Strong bases (e.g., NaOH) induce ester cleavage, whil

Scientific Research Applications

Biological Activities

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmacology:

  • Anticancer Activity : Research indicates that pyrazolo[4,3-b]pyridine derivatives have shown promising anticancer effects. This compound is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells .
  • Kinase Inhibition : This compound serves as an important intermediate in the development of kinase inhibitors, which are crucial in treating various cancers and other diseases . The presence of the bromine atom enhances its reactivity towards specific biological targets.
  • Antimicrobial Properties : Pyrazole derivatives have been noted for their antimicrobial effects. This compound may also exhibit activity against various pathogens, contributing to its therapeutic potential .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antitumor Activity

In a study investigating the anticancer properties of pyrazolo derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Kinase Inhibition

Another research focused on developing new kinase inhibitors utilized this compound as a key intermediate. The synthesized compounds demonstrated effective inhibition of specific kinases involved in cancer progression, showcasing their potential as therapeutic agents .

Application Description Study Reference
Anticancer ActivityInduces apoptosis in cancer cells
Kinase InhibitionServes as an intermediate for developing kinase inhibitors
Antimicrobial PropertiesPotential activity against various pathogens

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1956319-09-7)
  • Structural Differences : Replaces the pyrazolo[4,3-b]pyridine core with a pyrrolo[3,2-c]pyridine system (a fused pyrrole and pyridine).
  • Reactivity : The pyrrolo system has one fewer nitrogen atom in the five-membered ring, reducing electron deficiency compared to pyrazolo derivatives. This may lower reactivity in nucleophilic aromatic substitution (NAS) reactions.
  • Applications : Used in medicinal chemistry for its balanced lipophilicity (LogP ~2.0) and polar surface area (PSA ~67.87) .
(b) Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Compound 13 in )
  • Structural Differences : Pyrazolo[1,5-a]pyridine core with methoxy substitution at position 3.
  • Synthetic Challenges : Lower yields (30%) compared to the target compound’s optimized routes, likely due to competing regioisomer formation .
  • Physicochemical Properties : Methoxy group increases lipophilicity (LogP ~2.5) but may reduce solubility compared to the target compound’s ester-dominated profile .

Substituent Position and Electronic Effects

(a) Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (Compound 6e in )
  • Key Differences : Imidazo[1,2-a]pyridine core with chloromethyl substitution.
  • Reactivity : Chloromethyl group enhances electrophilicity, enabling alkylation reactions. In contrast, the target compound’s bromine at position 6 favors cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Synthetic Utility : Both compounds serve as intermediates, but the methyl group in the target compound improves metabolic stability compared to chloromethyl derivatives .
(b) Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Compound 5a in )
  • Functional Group Impact: Nitro and cyano substituents increase electron-withdrawing effects, accelerating NAS but risking ester hydrolysis under basic conditions.
  • Synthetic Notes: Milder bases (e.g., DABCO) are required to preserve ester integrity, a consideration also relevant to the target compound .

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Molecular Formula LogP PSA (Ų) Key Reactivity
Target Compound Pyrazolo[4,3-b]pyridine C₉H₈BrN₃O₂ 1.90 67.87 Bromine for cross-coupling; methyl stabilizes core
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine C₁₀H₉BrN₂O₂ ~2.0 ~67.87 Reduced electron deficiency vs. pyrazolo
Ethyl 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine C₁₀H₁₀BrN₃O₃ ~2.5 ~75.0 Methoxy enhances lipophilicity

Biological Activity

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
  • CAS Number : 1234616-05-7
  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 258.08 g/mol
  • Physical Form : Solid
  • Purity : ≥97% .

2. Synthesis

The synthesis of this compound typically involves the bromination of the pyrazolo[4,3-b]pyridine framework followed by esterification. The method described in literature emphasizes mild reaction conditions and high yields, making it an efficient route for producing this compound .

3.1 Anticancer Activity

Research has indicated that pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines, including HeLa and HCT116. This compound is hypothesized to share similar mechanisms of action due to its structural similarities with known active compounds .

3.2 Kinase Inhibition

The compound is suggested to act as a kinase inhibitor, which is pivotal in cancer treatment strategies. In particular, it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Preliminary studies have demonstrated that related pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values in the low micromolar range .

3.3 Neuropharmacological Effects

Some derivatives of pyrazolo compounds have been explored for their neuropharmacological properties. The potential for this compound to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Screening

A study conducted on various pyrazolo compounds demonstrated that derivatives similar to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibited notable antiproliferative activity against human tumor cell lines. The results indicated that these compounds could induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Kinase Inhibition Profiling

In a profiling study, several pyrazolo derivatives were tested for their ability to inhibit CDKs. Compounds structurally related to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine demonstrated selective inhibition with favorable selectivity ratios against off-target kinases .

5. Conclusion

This compound shows promising biological activities that warrant further investigation. Its potential as an anticancer agent and kinase inhibitor positions it as a valuable candidate in drug development efforts targeting various malignancies and possibly neurological conditions.

Data Summary Table

PropertyValue
IUPAC NameThis compound
CAS Number1234616-05-7
Molecular FormulaC9H8BrN3O2
Molecular Weight258.08 g/mol
Purity≥97%
Anticancer ActivityActive against HeLa cells
Kinase InhibitionPotential CDK inhibitor

Q & A

Q. Basic

  • ¹H/¹³C NMR : The ester carbonyl (δ ~161.5 ppm) and pyrazole protons (δ ~7.7–8.6 ppm) are diagnostic. The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M]+ at m/z 349.0169) confirm molecular weight .
  • IR : Strong absorption bands for C=O (~1681 cm⁻¹) and C-Br (~640 cm⁻¹) validate functional groups .

What computational methods are recommended for studying the crystal structure of this compound, and how can SHELX software be applied?

Advanced
For crystallographic analysis:

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å).
  • Structure solution : SHELXD (direct methods) or SHELXT (intrinsic phasing) for phase determination .
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. WinGX integrates SHELX tools for H-atom placement and geometry validation .
  • Validation : Check R-factor convergence (<5%) and ADPs for thermal motion anomalies .

What are the challenges in achieving regioselective N-methylation in the synthesis of this compound?

Basic
N-methylation often competes with O- or C-alkylation. Strategies include:

  • Base selection : Et₃N or DMAP in DMF suppresses side reactions by deprotonating the pyrazole N-H selectively .
  • Leaving groups : Methyl iodide or dimethyl sulfate under mild conditions (RT, 16h) favor N1 methylation over other positions .

How can researchers resolve contradictions in reported synthetic yields for intermediates leading to this compound?

Advanced
Discrepancies in yields (e.g., 29% vs. 88% for brominated intermediates) may arise from:

  • Reagent purity : Anhydrous HBr vs. aqueous HBr affects reaction efficiency .
  • Workup protocols : Rapid quenching with NaHSO₃ prevents over-bromination .
  • Scale effects : Pilot reactions (≤1g) often report higher yields than bulk syntheses. Statistical analysis (e.g., DOE) identifies critical variables .

What role does the pyrazolo[4,3-b]pyridine scaffold play in medicinal chemistry, particularly in kinase inhibition?

Advanced
The bicyclic scaffold mimics ATP’s purine motif, enabling competitive binding to kinase ATP pockets. Key features:

  • Hydrogen bonding : The pyridine N and ester carbonyl interact with kinase hinge regions .
  • Bromine substitution : Enhances hydrophobic interactions and modulates electronic properties for selectivity (e.g., Factor Xa inhibition in ) .
  • SAR studies : Methylation at N1 improves metabolic stability, while ester groups allow prodrug strategies .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.
  • Light sensitivity : Amber vials mitigate photodegradation of the bromo group.
  • Humidity control : Desiccants (silica gel) prevent hygroscopic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.